molecular formula C5H4ClNO3S B101153 6-chloropyridine-3-sulfonic Acid CAS No. 17624-08-7

6-chloropyridine-3-sulfonic Acid

Cat. No. B101153
CAS RN: 17624-08-7
M. Wt: 193.61 g/mol
InChI Key: NWKWBQDPHGDVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyridine-3-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids, which are derivatives of pyridine with a sulfonic acid group attached to the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related sulfonic acid functionalized pyridinium compounds has been demonstrated through various methods. For instance, sulfonic acid-functionalized pyridinium chloride [pyridine-SO3H]Cl has been synthesized and characterized, showing its potential as a catalyst in organic synthesis . Similarly, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been synthesized and used as an effective catalyst for condensation reactions . These methods typically involve the introduction of a sulfonic acid group into the pyridine ring, which can be achieved through direct sulfonation or through the use of sulfonic acid derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives related to 6-chloropyridine-3-sulfonic acid has been studied. For example, the crystal structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide reveals a dihedral angle between the pyridine rings and specific hydrogen bonding patterns . Additionally, the crystal structure of 2,6-dimethyl-pyridine-3-sulfonic acid has been reported, providing insights into the molecular conformation and potential interactions of such compounds .

Chemical Reactions Analysis

Sulfonic acid functionalized pyridinium compounds have been shown to be versatile in promoting various chemical reactions. They have been used as catalysts in the synthesis of hexahydroquinolines , tetrasubstituted imidazoles , and tetrahydrobenzo[b]pyran derivatives . These reactions typically involve multi-component condensation or cyclocondensation processes, indicating the potential of 6-chloropyridine-3-sulfonic acid derivatives in facilitating similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid functionalized pyridinium compounds are influenced by the presence of the sulfonic acid group. These compounds often exhibit good thermal stability, as suggested by thermogravimetric analysis . The sulfonic acid group also imparts acidity to the molecule, which can be exploited in acid-catalyzed reactions. The solubility of these compounds in various solvents can vary, which is an important consideration in their application as catalysts or reagents in organic synthesis.

Scientific Research Applications

  • Catalysis in Organic Synthesis :

    • Sulfonic acid functionalized pyridinium chloride, a derivative of pyridine sulfonic acid, has been utilized as an efficient catalyst for synthesizing tetrahydrobenzo[a]-xanthen-11-ones, showcasing its potential in facilitating organic reactions (Moosavi-Zare et al., 2013).
    • This compound has also been effective in synthesizing hexahydroquinolines, indicating its versatility in organic synthesis (Khazaei et al., 2013).
  • Material Science and Chemistry :

    • Sulfonic acid-based covalent organic frameworks have been developed, exhibiting intrinsic proton conductivity under anhydrous conditions. Such frameworks have potential applications in proton exchange membranes and other material science applications (Chandra et al., 2016).
    • Porous polymer networks grafted with sulfonic acid have shown significant CO2 adsorption capacities, suggesting their use in environmental applications like CO2 capture (Lu et al., 2011).
  • Environmental Applications :

    • Sulfonated compounds have been studied for their degradation potential when treated with ozone, a process relevant to environmental remediation and the treatment of wastewater containing resistant organic compounds (Rivera-Utrilla et al., 2002).
  • Analytical Applications :

    • Sulfonated azo compounds have been synthesized and applied to the spectrophotometric determination of metals, demonstrating the role of sulfonic acid derivatives in analytical chemistry (Ohshita et al., 1982).
  • Crystallography and Structural Studies :

    • The crystal structure of 2,6-dimethyl-pyridine-3-sulfonic acid has been reported, providing insights into its chemical properties and potential applications in various fields, including buffer systems in biochemical studies (Panneerselvam et al., 2000).

properties

IUPAC Name

6-chloropyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKWBQDPHGDVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376519
Record name 6-chloropyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloropyridine-3-sulfonic Acid

CAS RN

17624-08-7
Record name 6-Chloro-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17624-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloropyridine-3-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloropyridine-3-sulfonic Acid
Reactant of Route 2
Reactant of Route 2
6-chloropyridine-3-sulfonic Acid
Reactant of Route 3
6-chloropyridine-3-sulfonic Acid
Reactant of Route 4
6-chloropyridine-3-sulfonic Acid
Reactant of Route 5
Reactant of Route 5
6-chloropyridine-3-sulfonic Acid
Reactant of Route 6
6-chloropyridine-3-sulfonic Acid

Citations

For This Compound
2
Citations
S Brand, LAT Cleghorn, SP McElroy… - Journal of medicinal …, 2012 - ACS Publications
N-Myristoyltransferase (NMT) represents a promising drug target for human African trypanosomiasis (HAT), which is caused by the parasitic protozoa Trypanosoma brucei. We report …
Number of citations: 116 pubs.acs.org
R Leung-Toung, TF Tam, Y Zhao… - The Journal of …, 2005 - ACS Publications
… 5-Bromo-6-chloropyridine-3-sulfonic acid [6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]amide (12m): yield 45%; mp 146−150 C; 1 H NMR (DMSO-d 6 ) δ 8.76 (s, 1H), 8.51 (s, 1H), …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.